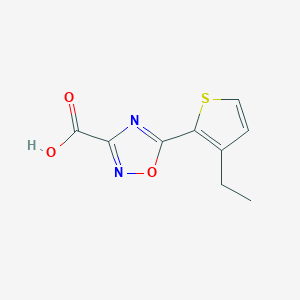

5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H8N2O3S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

5-(3-ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3S/c1-2-5-3-4-15-6(5)8-10-7(9(12)13)11-14-8/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

IVHNHNIUWABZHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC=C1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method A: One-Pot Synthesis via Carboxylic Acid Activation and Amidoxime Cyclization

Overview:

This method involves activating the carboxylic acid with a coupling reagent, such as ethyl chloroformate, to form an acyl intermediate that reacts with amidoximes to generate 1,2,4-oxadiazoles directly.

- Step 1: Dissolve the precursor carboxylic acid (containing the 3-ethylthiophen-2-yl moiety) in dry dichloromethane (DCM).

- Step 2: Add potassium carbonate (K₂CO₃) as a base and stir at room temperature for 30 minutes to deprotonate the acid.

- Step 3: Introduce ethyl chloroformate (2 equivalents) to activate the acid, stirring further for 30 minutes.

- Step 4: Add the amidoxime derivative (1.6 mmol) and heat the mixture at 120°C in an oil bath for 4 hours.

- Step 5: After cooling, filter and evaporate the solvent; crystallize the product from ethanol.

Research Outcomes:

This method yields the target compound with high efficiency (up to 86%) and purity, as evidenced by melting point and spectral data. The process is adaptable to various substituted carboxylic acids, including thiophene derivatives.

Method B: Cyclodehydration of O-Acylamidoximes

Overview:

This approach involves synthesizing O-acylamidoximes from the corresponding carboxylic acid and amidoximes, followed by cyclodehydration to form the oxadiazole ring.

- Step 1: Generate the amidoxime in situ by reacting the carboxylic acid with hydroxylamine hydrochloride in ethanol, with triethylamine as a base, at room temperature for 6 hours.

- Step 2: Heat the mixture at 70°C for 16 hours to ensure complete amidoxime formation.

- Step 3: Add EDC (1.5 mmol) and HOAt (0.7 mL of 20 wt%) in DMF to activate the amidoxime.

- Step 4: Heat at 100°C for 3 hours to induce cyclodehydration, forming the oxadiazole ring.

- Step 5: Purify the product via chromatography.

Research Outcomes:

This method provides yields around 66%, with the advantage of mild conditions and compatibility with various functional groups, including the ethylthiophene moiety.

Alternative Approaches: Coupling with Vilsmeier Reagent and Tandem Reactions

Recent research has explored alternative activation methods, such as the Vilsmeier reagent, and tandem reactions involving nitriles and amidoximes, which can be adapted for the synthesis of thiophene-containing oxadiazoles. These methods often result in high yields (up to 93%) but may involve more complex reaction setups.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular weights, and synthesis yields of analogous 1,2,4-oxadiazole-3-carboxylic acids:

*The molecular weight can be calculated as follows:

- Thiophene backbone : C4H3S (83.13 g/mol)

- Oxadiazole-carboxylic acid : C3H2N2O3 (114.06 g/mol)

- Ethyl group : C2H5 (29.06 g/mol)

Total : ~226.25 g/mol.

Key Observations:

- Heterocyclic vs. Aromatic Substituents : Thiophene/furan analogs (e.g., ) exhibit lower molecular weights compared to phenyl derivatives with complex substituents (e.g., ).

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF3 in ) increase polarity and may enhance binding to charged biological targets.

- Synthesis Yields : Hydrolysis of ethyl esters (General Procedure-III) consistently gives high yields (>90%) for phenyl and thiophene analogs .

Structure-Activity Relationship (SAR)

- Thiophene vs. Furan : Thiophene analogs (e.g., ) may exhibit stronger π-π stacking interactions in biological systems compared to furan derivatives (e.g., ), due to sulfur's polarizability.

- Substituent Position : 3-Substituted thiophenes (e.g., ethyl in the target compound, chloro in ) provide better steric alignment for target binding than 2-substituted phenyl groups (e.g., ).

- Acid Functionality : The 3-carboxylic acid group is critical for solubility and hydrogen bonding, as seen in its retention across all analogs.

Biological Activity

5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications supported by relevant research findings.

1. Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit anticancer , antimicrobial , anti-inflammatory , and antiviral properties among others . The unique structural features of these compounds contribute to their ability to interact with various biological targets.

2. Synthesis of this compound

The synthesis typically involves the reaction of appropriate thiophenes with carboxylic acids and hydrazides under controlled conditions. For instance, a common synthetic route includes the cyclization of thiophene derivatives with carboxylic acid derivatives in the presence of dehydrating agents .

3.1 Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.1 | |

| HCT-116 (Colon Cancer) | 2.6 | |

| HepG2 (Liver Cancer) | 1.4 |

These values indicate that the compound is more effective than standard chemotherapeutic agents such as Doxorubicin and 5-Fluorouracil.

3.2 Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. Notably, it has been evaluated against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial properties .

3.3 Antiviral Activity

In addition to its anticancer and antimicrobial properties, this oxadiazole derivative has been investigated for its antiviral activity. It has been noted for its potential as an inhibitor of dengue virus polymerase, showcasing submicromolar activity against multiple serotypes of the virus .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, it has been shown to inhibit thymidylate synthase (TS), a key enzyme involved in DNA synthesis .

5. Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Efficacy : A study evaluated its effect on MCF-7 cells and found that it significantly reduced cell viability compared to control treatments.

- Antimicrobial Screening : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria.

6. Conclusion and Future Directions

This compound represents a promising candidate for further development in cancer therapy and antimicrobial treatments due to its potent biological activities and favorable pharmacological profiles. Future research should focus on optimizing its synthesis and exploring its mechanisms in greater detail to enhance its therapeutic potential.

Q & A

Q. What are the established synthetic methodologies for 5-(3-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and what critical parameters affect the reaction efficiency?

The synthesis typically involves cyclocondensation of thioamide precursors with carboxylic acid derivatives. For instance, refluxing 3-ethylthiophene-2-carbothioamide with a carboxylic acid derivative (e.g., chloroacetic acid) in acetic acid and sodium acetate catalyzes oxadiazole ring formation . Key parameters include:

- Temperature : Reflux conditions (~100–120°C) optimize cyclization.

- Catalyst : Sodium acetate enhances reaction efficiency by deprotonating intermediates.

- Stoichiometry : A 1:1.1 molar ratio of thioamide to acid derivative minimizes byproducts. Alternative routes may use esterification of pre-synthesized oxadiazole intermediates, requiring protective groups (e.g., ethyl esters) to prevent ring degradation during derivatization .

Q. Which spectroscopic and crystallographic techniques are most effective in confirming the molecular structure and purity of this compound?

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, carboxylic acid proton at δ ~12–14 ppm) .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functionalities .

- Single-crystal X-ray diffraction : Resolves bond lengths and planarity of the oxadiazole-thiophene system, as shown in analogous structures .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₀H₉N₂O₃S: 237.0334) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational (DFT) predictions for the electronic structure of this compound?

Discrepancies often stem from solvent effects or conformational flexibility omitted in gas-phase DFT models. Mitigation strategies include:

- Using PCM solvent models in DFT simulations to align with experimental NMR/UV-Vis data .

- Adjusting dihedral angles between oxadiazole and thiophene rings to match ¹³C NMR shifts (e.g., computational vs. observed δ 160 ppm for oxadiazole carbons) .

- Validating TD-DFT-predicted UV-Vis spectra (e.g., λmax ~280 nm) against experimental results under matched solvent conditions .

Q. What are the optimal conditions for derivatizing the carboxylic acid moiety into bioactive esters or amides while preserving the oxadiazole ring's integrity?

- Esterification : Use Steglich conditions (DCC/DMAP in anhydrous DCM at 0–5°C) to minimize ring-opening side reactions .

- Amide Coupling : Activate the acid with HATU/HOBt in DMF, then react with amines at RT for 12–24 hours.

- Purification : Flash chromatography (silica gel, EtOAc/hexane gradient) removes unreacted reagents.

- Stability Testing : Monitor oxadiazole integrity via HPLC under varying pH (4–9) and temperature (25–60°C) conditions, as demonstrated in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.